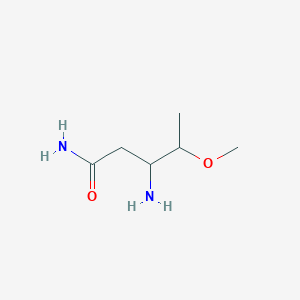

3-Amino-4-methoxypentanamide

Description

3-Amino-4-methoxypentanamide is a synthetic organic compound featuring a pentanamide backbone substituted with an amino (-NH₂) group at the third carbon and a methoxy (-OCH₃) group at the fourth carbon. These analogs are frequently studied for applications in pharmaceuticals, agrochemicals, and materials science, particularly due to their drug-like solubility, stability, and bioactivity profiles .

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

3-amino-4-methoxypentanamide |

InChI |

InChI=1S/C6H14N2O2/c1-4(10-2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9) |

InChI Key |

SKLVAOPJVFBHMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CC(=O)N)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methoxypentanamide typically involves the following steps:

Starting Material: The synthesis begins with 3-nitro-4-methoxypentanamide.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrazine hydrate.

Purification: The product is purified through filtration and distillation to remove any impurities and recover solvents.

Industrial Production Methods

Industrial production of 3-Amino-4-methoxypentanamide follows similar synthetic routes but on a larger scale. The process involves:

Mixing: Combining 3-nitro-4-methoxypentanamide with a solvent and catalyst in a reaction vessel.

Heating: Heating the mixture to the desired temperature and adding the reducing agent gradually.

Filtration and Distillation: Filtering the reaction mixture to remove solid impurities and distilling to recover solvents and obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxypentanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as hydrazine hydrate and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-nitro-4-methoxypentanamide.

Reduction: Formation of 3-Amino-4-methoxypentanamide.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-4-methoxypentanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxypentanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

- Molecular Formula: C₁₂H₁₇NO₂

- Key Features : A pentanamide derivative with a methoxy-substituted phenyl group.

- Applications : Demonstrated potent anthelmintic activity in preclinical studies, outperforming albendazole in solubility and bioavailability. Pharmacokinetic studies revealed a high drug-likeness score, meeting major pharmaceutical industry criteria for oral administration .

- Research Findings: Reduced parasitic load in Caenorhabditis elegans models by 89% at 50 µM, suggesting promise as a next-generation anthelmintic .

N-(3-Amino-4-methoxyphenyl)Acetamide

- Molecular Formula : C₉H₁₂N₂O₂

- Key Features: Acetamide core with a 3-amino-4-methoxyphenyl substituent.

- Safety data indicate moderate toxicity (LD₅₀ > 2000 mg/kg in rodents) and recommendations for handling in ventilated environments .

- Research Gap: Limited published data on bioactivity or mechanistic studies.

3-Amino-4-methoxybenzamide

- Molecular Formula : C₈H₁₀N₂O₂

- Key Features: Benzamide scaffold with amino and methoxy groups at positions 3 and 3.

- Applications: Versatile intermediate in synthesizing agrochemicals and pharmaceuticals. Ningbo Inno Pharmchem Co., Ltd. highlights its use in kinase inhibitor development and polymer chemistry .

- Research Findings: High thermal stability (decomposition temperature >250°C) and solubility in polar solvents (e.g., DMSO, ethanol) .

3-Amino-2-[(3-Fluoro-4-methoxyphenyl)Methyl]-N-Methylpropanamide Hydrochloride

- Molecular Formula : C₁₂H₁₆FN₂O₂·HCl

- Key Features: Propanamide backbone with fluorinated aryl and methylamino groups.

- Applications : Investigated for CNS-targeted therapies and agrochemical fungicides. High-purity batches (>98%) are available for research, though in vivo efficacy data remain unpublished .

Comparative Data Table

Critical Analysis and Research Implications

While 3-Amino-4-methoxypentanamide itself lacks extensive published data, its structural analogs highlight trends:

- Pentanamide vs. Benzamide Backbones : Pentanamide derivatives (e.g., N-(4-Methoxyphenyl)Pentanamide) exhibit superior pharmacokinetic profiles compared to benzamide analogs, likely due to enhanced lipophilicity and membrane permeability .

- Safety Profiles : Acetamide and benzamide derivatives show low acute toxicity, whereas fluorinated propanamides may require rigorous safety evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.